

Measuring pipecolic acid flux using metabolic labeling experiments

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pipecolic acid*

Cat. No.: *B147427*

[Get Quote](#)

Application Note & Protocol

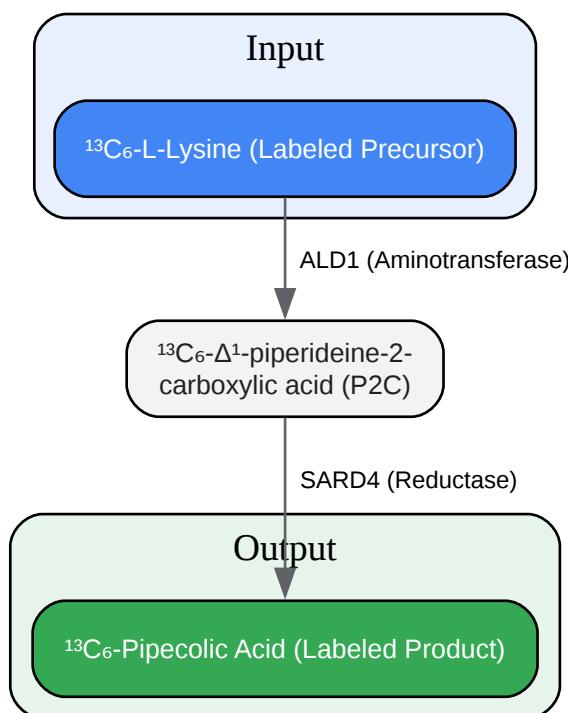
Measuring Pipecolic Acid Flux: A Guide to Metabolic Labeling and LC-MS/MS Analysis

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the metabolic flux of **pipecolic acid** (Pip) using stable isotope labeling experiments coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the scientific principles, provide validated, step-by-step protocols, and offer expert insights into experimental design and data interpretation.

Introduction: The Significance of Pipecolic Acid Dynamics

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged from relative obscurity to become a molecule of significant interest in diverse fields of biology.^{[1][2]} Initially identified as a biomarker for certain inherited metabolic disorders, such as peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and pyridoxine-dependent epilepsy, its roles are now known to be far more extensive.^{[3][4]} In mammals, elevated levels of Pip are associated with chronic liver disease and hepatic encephalopathy.^[5] In the plant kingdom, Pip is a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a broad-spectrum immune response against pathogens.^{[6][7][8][9]}

Given its central role in both health and disease, simply measuring the static concentration of **pipecolic acid** is often insufficient. A static level can result from either high synthesis and high degradation or low synthesis and low degradation. Metabolic flux analysis, which quantifies the rate of synthesis, provides a dynamic and far more insightful view of the pathway's activity.[\[10\]](#) [\[11\]](#) By using stable isotope tracers, we can directly measure the rate at which precursor molecules are converted into **pipecolic acid**, offering a powerful tool to understand disease mechanisms, identify therapeutic targets, and assess drug efficacy.

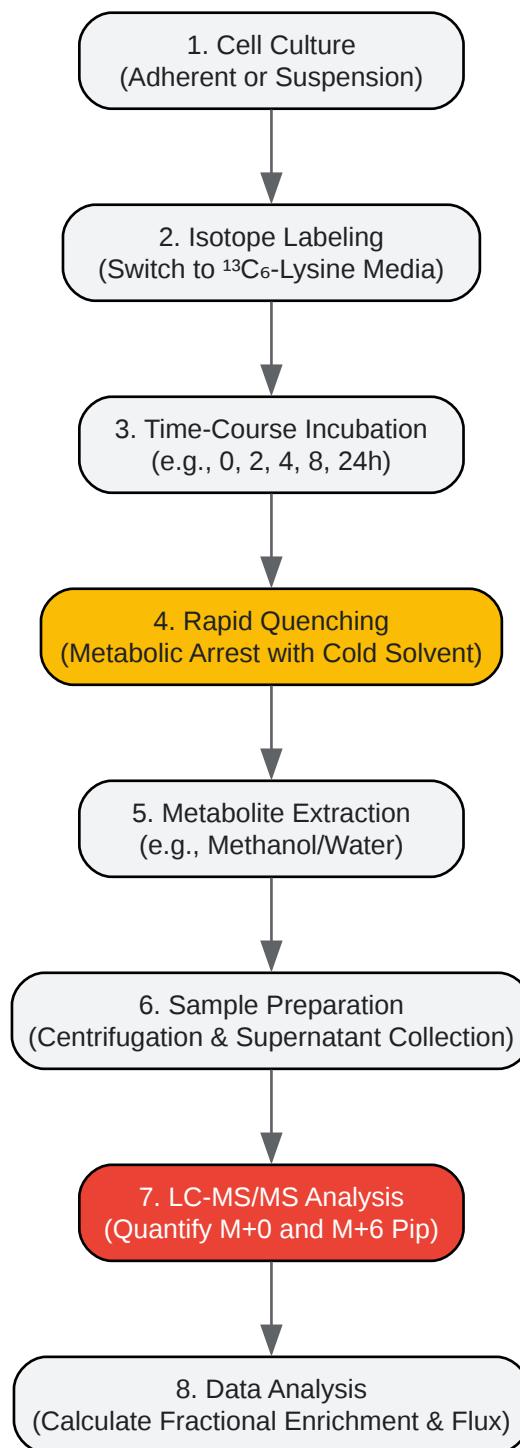

Principle of the Method: Tracing the Path of Lysine

The core of this method lies in the principles of stable isotope-resolved metabolomics.[\[12\]](#)[\[13\]](#) The experimental logic is to provide cells with a "heavy" version of a precursor molecule and then measure its incorporation into the product of interest over time. **Pipecolic acid** is primarily synthesized from L-lysine.[\[14\]](#)[\[15\]](#) Therefore, by replacing the standard L-lysine in cell culture media with a stable isotope-labeled version (e.g., L-Lysine fully labeled with Carbon-13, $^{13}\text{C}_6$), we can trace the metabolic fate of the labeled carbon atoms.

As the cells consume the $^{13}\text{C}_6$ -L-Lysine, the heavy carbon isotopes are incorporated into the cellular machinery and metabolic pathways. When L-lysine is catabolized to **pipecolic acid**, the resulting Pip molecule will also contain these heavy carbons. This increases its molecular weight. A mass spectrometer can precisely distinguish between the normal, "light" **pipecolic acid** ($M+0$) and the newly synthesized, "heavy" version ($M+6$, in the case of using $^{13}\text{C}_6$ -L-Lysine). By quantifying the ratio of heavy to light **pipecolic acid**, we can calculate the rate of its synthesis—the metabolic flux.[\[16\]](#)[\[17\]](#)

Metabolic Pathway: From Lysine to Pipecolic Acid

The conversion of L-lysine to **pipecolic acid** is a multi-step enzymatic process. While several routes exist across different organisms, a key pathway in mammals and plants involves the transamination of L-lysine to form Δ^1 -piperideine-2-carboxylic acid (P2C), which is subsequently reduced to **pipecolic acid**.[\[6\]](#)[\[7\]](#)[\[18\]](#)[\[19\]](#)



[Click to download full resolution via product page](#)

Caption: Lysine to **Pipelicolic Acid** Biosynthetic Pathway.

Experimental Workflow Overview

The entire process, from cell culture to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. Each stage has critical control points that are essential for success.

[Click to download full resolution via product page](#)

Caption: General workflow for **pipecolic acid** flux measurement.

Detailed Protocols

This section provides step-by-step methodologies. It is crucial to perform preliminary experiments to optimize conditions such as cell seeding density and labeling duration for your specific cell line and experimental question.[\[12\]](#)

PART A: Stable Isotope Labeling of Cultured Cells

Rationale: The objective is to replace the natural ("light") lysine source with a heavy, isotopically labeled version, initiating the "stopwatch" for flux measurement. The choice of media is critical; it must be a custom formulation lacking natural lysine to ensure the labeled lysine is the only source available to the cells.

Materials:

- Mammalian cells of interest (e.g., HEK293, HepG2)
- Standard cell culture media and supplements (FBS, antibiotics)
- Lysine-free cell culture medium (e.g., DMEM/F-12)
- $^{13}\text{C}_6$, $^{15}\text{N}_2$ -L-Lysine (or other desired labeled lysine)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
- Sterile cell culture plates or flasks

Protocol:

- **Cell Seeding:** Plate cells at a density that will result in ~70-80% confluence at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard complete medium.
- **Prepare Labeling Medium:** Prepare the lysine-free medium by supplementing it with dFBS, antibiotics, and all other necessary components except lysine. Just before use, dissolve the $^{13}\text{C}_6$, $^{15}\text{N}_2$ -L-Lysine to the same final concentration as lysine in standard medium (e.g., for DMEM, this is ~146 mg/L or 0.8 mM).
- **Initiate Labeling:**
 - Aspirate the standard culture medium from the cells.

- Gently wash the cell monolayer once with pre-warmed sterile Phosphate-Buffered Saline (PBS) to remove residual light lysine.
- Add the pre-warmed, freshly prepared labeling medium to the cells. This point marks Time Zero (T=0) of your experiment.
- Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 24 hours). The T=0 sample should be harvested immediately after adding the labeling medium. The optimal time points will depend on the expected turnover rate of **pipecolic acid** in your system and should be determined empirically.

PART B: Metabolite Quenching and Extraction

Rationale: This is the most critical step for accuracy. Cellular metabolism is rapid, with metabolite turnover occurring in seconds.^[20] To capture an accurate snapshot of the isotopic enrichment at the moment of harvest, enzymatic activity must be stopped instantly. This is achieved by rapid quenching with a sub-zero temperature solvent.^{[21][22][23]} The subsequent extraction step lyses the cells and solubilizes the metabolites for analysis.

Materials:

- Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
- Cell Scraper
- Dry Ice
- Centrifuge capable of reaching high speeds at 4°C.

Protocol:

- Prepare for Quenching: Place the cell culture plates on a level bed of dry ice. This ensures rapid and even cooling.
- Quench Metabolism:
 - Quickly aspirate the labeling medium from the culture plate.

- Immediately add the ice-cold Quenching/Extraction Solution to the cell monolayer (e.g., 1 mL for a 6-well plate well). The extreme cold will halt all enzymatic reactions.
- Cell Lysis and Harvesting:
 - Place the plate back on dry ice for 5-10 minutes to ensure complete inactivation.
 - Using a cell scraper, scrape the frozen cell lysate into the solvent.
 - Collect the cell slurry/lysate into a pre-chilled microcentrifuge tube.
- Protein and Debris Precipitation:
 - Vortex the tube vigorously for 30 seconds.
 - Centrifuge the lysate at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
- Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new, clean tube. Be cautious not to disturb the pellet.
- Sample Storage: The samples can be stored at -80°C or dried immediately under a stream of nitrogen or using a vacuum concentrator. Dried samples should be stored at -80°C until analysis.

PART C: LC-MS/MS Analysis

Rationale: Liquid chromatography separates **pipecolic acid** from other metabolites in the complex extract, while tandem mass spectrometry provides highly sensitive and specific quantification of both the light (endogenous) and heavy (newly synthesized) forms. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for retaining and separating this polar molecule.^[3]

Materials:

- LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
- HILIC column

- Mobile Phase A: Ammonium formate (5-10 mM) in Water
- Mobile Phase B: Acetonitrile
- **Pipecolic acid** analytical standard
- Stable isotope-labeled internal standard (e.g., **Pipecolic acid-d9**)[24]

Protocol:

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50-100 μ L of 50:50 Acetonitrile:Water). It is highly recommended to add a known concentration of a labeled internal standard (like Pip-d9) at this step for accurate quantification and to correct for sample loss or matrix effects.
- LC Separation:
 - Inject 5-10 μ L of the reconstituted sample onto the LC system.
 - Use a gradient elution method. For example: Start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease it to elute polar compounds.
- MS/MS Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) mode for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion (the molecular weight of **pipecolic acid**) and a specific product ion that is generated upon fragmentation. This is a highly specific detection method.[25][26]
 - Define the MRM transitions for each isotopologue of interest.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Description
Endogenous Pipecolic Acid	130.1	84.1	"Light" (M+0)
Labeled Pipecolic Acid	137.1	91.1	"Heavy" (M+7 from $^{13}\text{C}_6$, ^{15}N -Lys)
Internal Standard	139.1	88.1	e.g., Pipecolic acid-d9 (M+9)

Table 1: Example LC-

MS/MS parameters

for pipecolic acid

isotopologues. Note:

The exact m/z values for the labeled product will depend on the specific labeled lysine used (e.g., $^{13}\text{C}_6$ -Lysine would result in a precursor of 136.1).

The transition m/z 130

-> 84 is a well-established fragmentation for pipecolic acid.[\[26\]](#)

Data Analysis and Interpretation

Rationale: The raw data from the LC-MS/MS consists of peak areas for each isotopologue at each time point. The goal is to convert these areas into a meaningful biological metric: the rate of synthesis.

- Peak Integration: Integrate the area under the curve for each MRM transition (e.g., M+0, M+7, M+9) at each experimental time point.

- Calculate Fractional Enrichment (FE): Fractional enrichment represents the proportion of the **pipecolic acid** pool that is labeled at a given time. It is calculated as:

$$FE = [\text{Area(Heavy Pip)}] / ([\text{Area(Heavy Pip)}] + [\text{Area(Light Pip)}])$$

- Plot Data: Plot the Fractional Enrichment on the y-axis against Time on the x-axis. The data should show an increase over time, eventually reaching a plateau as the intracellular pool approaches isotopic steady state.
- Determine Flux Rate: The initial slope of this curve represents the fractional synthesis rate (k). A simple linear regression on the initial, linear portion of the curve can provide an estimate of this rate. For more complex modeling, specialized software can be used to fit the data to kinetic models.[\[27\]](#)[\[28\]](#)

Interpretation:

- A steeper slope indicates a higher rate of **pipecolic acid** synthesis (higher flux).
- A shallower slope indicates a lower rate of synthesis (lower flux).
- By comparing the slopes between different experimental conditions (e.g., control vs. drug-treated), you can quantitatively determine the effect of the treatment on the **pipecolic acid** synthesis pathway.

Conclusion

Measuring metabolic flux provides a dynamic view of cellular biochemistry that is unattainable through static concentration measurements alone. The protocol described herein offers a robust and validated framework for quantifying the synthesis rate of **pipecolic acid** from its precursor, L-lysine. This methodology empowers researchers to investigate the regulation of this important metabolic pathway in various biological contexts, from understanding fundamental cell biology to developing novel therapeutic strategies for a range of human diseases.

References

- Hartmann, M., Zeier, J. (2018). L-lysine metabolism to N-hydroxy**pipecolic acid**: an integral immune-activating pathway in plants. *The Plant Journal*, 96(1), 5-21. [\[Link\]](#)

- Gupta, K., & Varma, S. (2018). Various routes of **pipecolic acid** biosynthesis in microorganisms.
- Zeier, J. (2013). **Pipecolic acid**: A new player in plant immunity. *Plant Signaling & Behavior*, 8(10), e25950. [\[Link\]](#)
- Wang, C., et al. (2020). **Pipecolic Acid** Quantification Using Gas Chromatography-coupled Mass Spectrometry. *Bio-protocol*, 10(23), e3841. [\[Link\]](#)
- Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2005). Determination of L-**pipecolic acid** in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. *Clinical chemistry*, 51(2), 401-408. [\[Link\]](#)
- Ding, P., et al. (2016). Characterization of a **Pipecolic Acid** Biosynthesis Pathway Required for Systemic Acquired Resistance. *The Plant Cell*, 28(10), 2533-2549. [\[Link\]](#)
- Houten, S. M., et al. (2013). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. *Molecular genetics and metabolism*, 110(3), 253-259. [\[Link\]](#)
- Naranjo-Páez, F., et al. (2019). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites.
- Rashed, M. S., Al-Ahaidib, L. Y., Aboul-Enein, H. Y., Al-Amoudi, M., & Jacob, M. (2005). Determination of L-**Pipecolic Acid** in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. *Clinical Chemistry*, 51(2), 401-408. [\[Link\]](#)
- Nargund, S., & Chen, Y. (2015). Efficient Modeling of MS/MS Data for Metabolic Flux Analysis.
- He, M. (2006). **Pipecolic acid** in microbes: biosynthetic routes and enzymes. *Applied microbiology and biotechnology*, 71(4), 413-419. [\[Link\]](#)
- Zeier, J. (2018). L-lysine metabolism to N-hydroxyp*pipecolic acid*: an integral immune-activating pathway in plants. *Journal of experimental botany*, 69(19), 4535-4546. [\[Link\]](#)
- Hoffmann, G., Aramaki, S., Blum-Hoffmann, E., Nyhan, W. L., & Sweetman, L. (1989). Determination of **pipecolic acid** in urine and plasma by isotope dilution mass fragmentography. *Journal of inherited metabolic disease*, 12(3), 295-304. [\[Link\]](#)
- Wang, C., et al. (2020). **Pipecolic Acid** Quantification Using Gas Chromatography-coupled Mass Spectrometry. *Bio-protocol*, 10(23), e3841. [\[Link\]](#)
- Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. *Metabolomics*, 5(2), 179-191. [\[Link\]](#)
- Wiechert, W., et al. (1999). Mass spectrometry for metabolic flux analysis. *Biotechnology and bioengineering*, 62(6), 739-750. [\[Link\]](#)
- Villas-Bôas, S. G., et al. (2007). Assessment of Compatibility between Extraction Methods for NMR- and LC/MS-Based Metabolomics. *Analytical Chemistry*, 79(1), 60-68. [\[Link\]](#)

- Piraud, M., et al. (2015). Determination of plasma **pipecolic acid** by an easy and rapid liquid chromatography-tandem mass spectrometry method. *Journal of chromatography. B, Analytical technologies in the biomedical and life sciences*, 978-979, 130–134. [\[Link\]](#)
- Plecko, B., et al. (2010). Metabolism of lysine in alpha-aminoacidic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of **pipecolic acid** formation. *Amino acids*, 38(1), 123-129. [\[Link\]](#)
- Villas-Bôas, S. G., & Bruheim, P. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. *Methods in molecular biology* (Clifton, N.J.), 1198, 75-80. [\[Link\]](#)
- Zhang, G., et al. (2020). An artificial pathway for trans-4-hydroxy-L-**pipecolic acid** production from L-lysine in *Escherichia coli*. *Bioscience, Biotechnology, and Biochemistry*, 84(11), 2269-2278. [\[Link\]](#)
- Lu, W., & Rabinowitz, J. D. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. *ChemRxiv*. [\[Link\]](#)
- Kumar, A., et al. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. *Journal of biomolecular techniques : JBT*, 26(2), 64-70. [\[Link\]](#)
- Higashino, K., et al. (1990). Plasma levels of **pipecolic acid** in patients with chronic liver disease. *Clinica chimica acta*, 190(1-2), 129-136. [\[Link\]](#)
- Lenk, M., et al. (2019). **Pipecolic Acid** Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. *Molecular Plant-Microbe Interactions*, 32(8), 1013-1024. [\[Link\]](#)
- Lorkiewicz, P. K., & Zheng, J. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. *Methods in molecular biology* (Clifton, N.J.), 1641, 61–72. [\[Link\]](#)
- Vogel-Adghough, D., et al. (2013). **Pipecolic acid** enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. *Plant signaling & behavior*, 8(10), e25950. [\[Link\]](#)
- Lu, W., & Rabinowitz, J. D. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. *JACS Au*, 3(5), 1334-1342. [\[Link\]](#)
- Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [\[Link\]](#)
- Wikipedia. (n.d.). Metabolic flux analysis. Wikipedia. [\[Link\]](#)
- Singh, A., & Giri, A. P. (2025). **Pipecolic acid**: A positive regulator of systemic acquired resistance and plant immunity. *Biochimica et biophysica acta. General subjects*, 1869(1), 130808. [\[Link\]](#)
- SCIEX. (n.d.). Metabolic Flux Analysis. SCIEX. [\[Link\]](#)

- Bio-protocol. (n.d.). 3) Metabolite extraction and LC-MS analysis. Bio-protocol. [Link]
- Klil-Drori, A. J., & O'Brien, P. J. (2019). Plasma **pipecolic acid** is frequently elevated in non-peroxisomal disease. *Journal of inherited metabolic disease*, 42(5), 896-903. [Link]
- Simpson, J. P., et al. (2021). Metabolite Extraction and LC-MS Analysis of Soluble Metabolites. *Bio-protocol*, 11(13), e4070. [Link]
- Guo, J., et al. (2008). Biosynthesis of **Pipecolic Acid** by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. *Journal of the American Chemical Society*, 130(4), 1196-1197. [Link]
- Schwaiger, M., & Ziegler, C. G. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. *Metabolites*, 6(4), 38. [Link]
- Návarová, H., et al. (2017). Biochemical Principles and Functional Aspects of **Pipecolic Acid** Biosynthesis in Plant Immunity. *Plant physiology*, 174(1), 123-142. [Link]
- Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma levels of pipecolic acid in patients with chronic liver disease [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 11. Metabolic Flux Analysis [sciex.com]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. L-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Efficient Modeling of MS/MS Data for Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- To cite this document: BenchChem. [Measuring pipecolic acid flux using metabolic labeling experiments]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147427#measuring-pipecolic-acid-flux-using-metabolic-labeling-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com